![molecular formula C10H11BrN2 B567408 5-Bromo-2-isopropyl-2H-indazole CAS No. 1280786-61-9](/img/structure/B567408.png)
5-Bromo-2-isopropyl-2H-indazole
Overview
Description
“5-Bromo-2-isopropyl-2H-indazole” is a chemical compound with the CAS Number: 1280786-61-9 . Its molecular weight is 239.11 and its IUPAC name is 5-bromo-2-isopropyl-2H-indazole .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-isopropyl-2H-indazole” is 1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-isopropyl-2H-indazole” include a density of 1.5±0.1 g/cm^3, a boiling point of 328.0±15.0 °C at 760 mmHg, and a flash point of 152.1±20.4 °C . It has a molar refractivity of 57.7±0.5 cm^3, and a polar surface area of 18 Å^2 .
Scientific Research Applications
Chemical Synthesis and Derivative Development
5-Bromo-2-isopropyl-2H-indazole serves as a pivotal intermediate in the synthesis of various chemical compounds due to its reactivity and ability to undergo regioselective protection and subsequent coupling reactions. Indazoles can be selectively protected under different conditions, leading to the creation of novel derivatives through reactions such as the Buchwald reaction. This versatility highlights the compound's significant role in developing new chemical entities with potential applications in drug discovery and material science (Slade et al., 2009).
Advancements in Heterocyclic Chemistry
The compound has facilitated advancements in heterocyclic chemistry, particularly in the synthesis of indazoles, which are crucial in medicinal chemistry. Techniques like sequential Sonogashira and Suzuki cross-coupling reactions have been employed to obtain a wide range of functionalized indazoles. These methodologies have opened avenues for creating compounds that could act as ligands for various biological targets, demonstrating the compound's importance in developing biologically active molecules (Witulski et al., 2005).
Bioactive Compound Synthesis
5-Bromo-2-isopropyl-2H-indazole is instrumental in synthesizing bioactive compounds, particularly those with antibacterial properties. Research into substituting indazoles has led to the identification of compounds with significant antibacterial activity. This research underscores the potential of 5-Bromo-2-isopropyl-2H-indazole derivatives in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Brahmeshwari et al., 2014).
Catalysis and Green Chemistry
The compound's utility extends to catalysis and green chemistry applications, where it has been used in copper-catalyzed reactions for synthesizing 2H-indazole derivatives. These reactions emphasize the role of 5-Bromo-2-isopropyl-2H-indazole in developing environmentally friendly synthetic routes, showcasing its contribution to sustainable chemistry practices (Kumar et al., 2011).
Exploration of Novel Synthetic Pathways
Research into the chemistry of 5-Bromo-2-isopropyl-2H-indazole has also led to the exploration of novel synthetic pathways, such as the Davis-Beirut reaction, which is a powerful tool for constructing 2H-indazoles. This method has expanded the toolbox for synthesizing nitrogen-containing heterocycles, highlighting the compound's role in facilitating the discovery of new synthetic routes and their application in creating compounds with potential pharmacological activity (Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-propan-2-ylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHIVSTILBEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682069 | |
Record name | 5-Bromo-2-(propan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropyl-2H-indazole | |
CAS RN |
1280786-61-9 | |
Record name | 5-Bromo-2-(1-methylethyl)-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(propan-2-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-isopropyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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